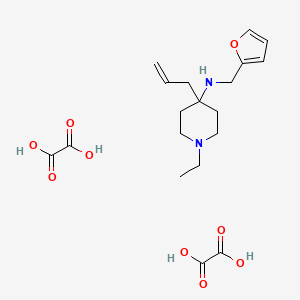![molecular formula C13H15IN2O2S B5111221 (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide](/img/structure/B5111221.png)
(10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide is a complex organic compound that features a unique structure combining a thiazine ring fused with a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazine ring. The final step involves the methylation and acetylation to form the acetate and iodide salts. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine or benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Thiazine derivatives: Compounds with a thiazine ring also show comparable chemical reactivity and applications.
Uniqueness
What sets (10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide apart is its unique combination of the thiazine and benzimidazole structures. This fusion results in distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
(10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium-3-yl) acetate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N2O2S.HI/c1-9(16)17-10-7-15-12-6-4-3-5-11(12)14(2)13(15)18-8-10;/h3-6,10H,7-8H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQIQYQMCCIWDC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN2C3=CC=CC=C3[N+](=C2SC1)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,2-dimethyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5111138.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5111147.png)
![Diethyl 2-[5-(2,3-dimethylphenoxy)pentyl]propanedioate](/img/structure/B5111159.png)


![[4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone](/img/structure/B5111196.png)
![2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-(PROP-2-EN-1-YL)ACETAMIDE](/img/structure/B5111199.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![3-(3-Methyl-5-nitroimidazol-4-yl)sulfanyl-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carbonitrile](/img/structure/B5111214.png)
![Diethyl 2-[4-(2,4-dimethylphenoxy)butyl]propanedioate](/img/structure/B5111222.png)

![N-(3,4-difluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5111231.png)
![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
